2-(Cyanomethyl)thiazole-4-carboxylic acid
Overview
Description
2-(Cyanomethyl)thiazole-4-carboxylic acid is a chemical compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiazole-4-carboxylic acid as the starting material.
Cyanomethylation: The cyanomethyl group is introduced through a cyanomethylation reaction, often using reagents like chloroacetonitrile in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using crystallization techniques or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions at the thiazole ring can introduce different functional groups, enhancing the compound's reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Thiazole-4-carboxylic acid derivatives with increased oxidation states.
Reduction Products: Alcohols, aldehydes, or other reduced forms of the carboxylic acid.
Substitution Products: Derivatives with different functional groups attached to the thiazole ring.
Scientific Research Applications
2-(Cyanomethyl)thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in studying biological systems and developing new biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Cyanomethyl)thiazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Thiazole-4-carboxylic acid: The parent compound without the cyanomethyl group.
2-(Methylthiazole)-4-carboxylic acid: Similar structure with a methyl group instead of cyanomethyl.
2-(Ethylthiazole)-4-carboxylic acid: Another analog with an ethyl group.
Uniqueness: 2-(Cyanomethyl)thiazole-4-carboxylic acid stands out due to the presence of the cyanomethyl group, which imparts unique chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c7-2-1-5-8-4(3-11-5)6(9)10/h3H,1H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHVWYCARZMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655504 | |
Record name | 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439905-17-6 | |
Record name | 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.